3-Acetyl-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Acetyl-1lambda6-thiolane-1,1-dione is a chemical compound with the formula C6H10O3S and a molecular weight of 162.21 g/mol . It is offered by various scientific research suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O3S/c7-5(8)4-6(9)10/h4H,1-3H2,(H,7,8) (InChI key: YBJHBAHKTGYVGT-UHFFFAOYSA-N) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 162.21 g/mol . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Photoreactive Properties and Chemical Reactions
- Thiolane-2,4-dione derivatives, including 3-Acetyl-1lambda6-thiolane-1,1-dione, demonstrate diverse reactions when irradiated in the presence of bases, leading to reductive ring cleavage and novel rearrangements of the carbon skeleton. These reactions vary depending on the solvent, creating different products like β,β′-diketo esters or amides, and in some cases, γ-keto thiols and disulfides (Saito & Sato, 1979).
Synthesis and Biological Applications 2. Compounds derived from this compound, such as substituted thiophenyl derivatives of indane-1, 3-dione, have been explored for various biological activities, including anticoagulant, analgesic, anti-inflammatory, and anticancer effects. These compounds exhibit moderate activities, highlighting their potential in pharmaceutical research (Giles, Prakash, & Ramseshu, 2007).
Chemisorption and Surface Chemistry 3. Studies on the adsorption states of related compounds, such as butane-2,3-dione, on metal surfaces (e.g., Ni(111)) provide insights into chemisorption mechanisms. These findings are relevant for understanding the surface chemistry of similar β-diketones, potentially including this compound (Roy et al., 2005).
Catalytic Properties and Polymer Chemistry 4. This compound derivatives show potential in polymer chemistry, especially in the design of biodegradable aliphatic polyesters with thiol pendant groups. These compounds serve as building blocks for functionalized aliphatic copolyesters, which can be further modified for tissue engineering applications (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5(7)6-2-3-10(8,9)4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDLFMGMLQPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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